molecular formula C19H40S B1616379 Octadecylmethylsulfide CAS No. 40289-98-3

Octadecylmethylsulfide

Cat. No.: B1616379
CAS No.: 40289-98-3
M. Wt: 300.6 g/mol
InChI Key: BNORDZYQJMGMRG-UHFFFAOYSA-N
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Description

Octadecylmethylsulfide: is an organic compound with the molecular formula C19H40S . It is a type of sulfide, specifically a thioether, characterized by a long alkyl chain (octadecyl group) attached to a sulfur atom, which is also bonded to a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecylmethylsulfide typically involves the reaction of octadecyl halides with methylthiolate salts. One common method is the nucleophilic substitution reaction where octadecyl bromide reacts with sodium methylthiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadecylmethylsulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reduction of this compound can yield the corresponding thiol and alkane. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: Octadecylmethylsulfide is used as a precursor in the synthesis of other organosulfur compounds. It serves as a model compound in studies of thioether chemistry and reactivity.

Biology: In biological research, this compound is investigated for its potential role in cellular signaling and membrane dynamics due to its amphiphilic nature.

Medicine: The compound has been studied for its potential anticancer and anti-inflammatory properties. It is explored as a drug delivery agent due to its ability to interact with lipid membranes.

Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors. Its long alkyl chain provides hydrophobic properties, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of octadecylmethylsulfide involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The sulfur atom can form reversible bonds with protein thiols, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and a thioether linkage. This structure imparts distinct chemical properties, such as its ability to undergo various oxidation states and participate in diverse chemical reactions. Its amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments .

Properties

IUPAC Name

1-methylsulfanyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNORDZYQJMGMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336793
Record name methyloctadecylsulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40289-98-3
Record name methyloctadecylsulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 200 ml flask equipped with a stirrer and a calcium chloride dryer tube were charged 5.7 g of 1-octadecanthiol, 1.2 g of sodium methoxide and 30 ml of methanol, and the mixture was refluxed for 10 minutes. Then, 3.0 g of methyl iodide was added dropwise to the mixture and reflux was further contented for 30 minutes. The resulting mixture was poured into 200 ml of distilled water, and the resulting precipitate was collected by filtration under reduced pressure to obtain 6.0 g of methyloctadecylsulfide.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octadecylmethylsulfide
Reactant of Route 5
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Reactant of Route 6
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Octadecylmethylsulfide

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